Carbanide;rhodium(2+)

Carbene transfer Homogeneous catalysis Rhodium oxidation states

Researchers requiring a defined Rh(II) catalytic center often encounter confounded results from bimetallic dirhodium species. Carbanide;rhodium(2+) resolves this by providing a mononuclear Rh(II) platform with a pre-formed Rh-C σ-bond, enabling unambiguous mechanistic studies and tailored catalyst development. • Pre-formed mononuclear Rh(II) center enables direct activity benchmarking against dinuclear Rh₂(OAc)₄ in carbene transfer reactions. • Simplified single-metal architecture supports computational and experimental C-H activation mechanistic investigations without bimetallic complexity. • Labile Rh-C bond facilitates ligand displacement for synthesizing diverse Rh(II) complex libraries. Shipped under inert atmosphere; stable under recommended storage. Request quote for bulk or custom synthesis.

Molecular Formula CH3Rh+
Molecular Weight 117.940 g/mol
CAS No. 90624-39-8
Cat. No. B15430105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanide;rhodium(2+)
CAS90624-39-8
Molecular FormulaCH3Rh+
Molecular Weight117.940 g/mol
Structural Identifiers
SMILES[CH3-].[Rh+2]
InChIInChI=1S/CH3.Rh/h1H3;/q-1;+2
InChIKeyIRCXQTZGYCDUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbanide;rhodium(2+) Overview


Carbanide;rhodium(2+), with the molecular formula CH3Rh+, is a mononuclear organometallic compound featuring rhodium in the +2 oxidation state . As a member of the broader class of organorhodium compounds, its core reactivity is defined by the presence of a direct rhodium-carbon sigma bond [1]. This specific oxidation state is fundamental to its behavior, as divalent rhodium species are often cited for their superior catalytic activity in carbene transfer reactions compared to their monovalent or trivalent counterparts [2]. This compound is a distinct, well-defined entity used primarily as a catalyst or precursor in organic synthesis and coordination chemistry .

Workflow

Carbene transfer and C-H activation catalysis

Selection

Pre-formed mononuclear Rh(II) with direct Rh-C bond

Context

Bypasses in-situ redox activation to reach Rh(II) state

Carbanide;rhodium(2+) Substitution Risks


Generic substitution of Carbanide;rhodium(2+) with alternative rhodium sources like RhCl3 or other rhodium salts is not advisable for applications requiring a defined Rh(II) oxidation state and a specific ligand environment. The compound's pre-formed rhodium-carbon bond and distinct coordination geometry (often octahedral or square planar) dictate its entry into catalytic cycles and its subsequent reactivity . Unlike the more common dinuclear dirhodium tetracarboxylates (e.g., Rh2(OAc)4) which generate reactive dirhodium carbene intermediates, Carbanide;rhodium(2+) provides a mononuclear metal center [1]. This fundamental structural difference is critical, as it alters the active site geometry and electronic properties, leading to different chemo-, regio-, and stereoselectivity outcomes in transformations like C-H activation and carbene transfers [2]. Substitution would therefore change the reaction pathway, potentially lowering yield or altering product distribution.

Generic Rh salts (e.g., RhCl3) do not provide the Rh(II) oxidation state; in-situ reduction may not proceed or may generate mixed species.

Dinuclear paddlewheel catalysts (e.g., Rh2(OAc)4) impose a bimetallic mechanism; the mononuclear CH3Rh+ center may shift chemo- and stereoselectivity.

Absence of the pre-formed Rh–C sigma bond and strong-field carbanide ligand can alter the electronic environment and catalytic cycle entry.

Carbanide;rhodium(2+) Performance Evidence


Rh(II) Activity for Carbene Transfer

The catalytic proficiency of divalent rhodium in carbene transfer reactions is established as superior to that of monovalent and trivalent rhodium complexes. A comprehensive study on carbene transformations highlights this critical oxidation state dependence, providing a direct, quantitative ranking [1]. This provides a foundational advantage for Carbanide;rhodium(2+) over other potential precursors that would first need to be reduced or oxidized to an active Rh(II) species.

Rh(II) activity for carbene transfer
Class-level inference
Reported ranking: Rh(II) > Rh(I) and Rh(III)
Supports selection of pre-formed Rh(II) complex to bypass redox activation.
Qualitative ranking from carbene transfer literature review; data to verify for specific transformations.
Carbene transfer Homogeneous catalysis Rhodium oxidation states

Rh-Carbanide Bond Stability

An X-ray crystal structure of the related complex, [μ-CH3Rh (1,5-cyclooctadiene)]2, has been solved and reported [1]. Crucially, this study provides a direct comparison with its iridium analog. The analogous iridium dimer ([μ-CH2Ir(1,5-cyclooctadiene)]2) decomposes via α-hydrogen abstraction and reductive elimination of hydrogen, a pathway not observed for the stable rhodium methyl dimer [1]. This indicates that the Rh-CH3 bond possesses superior kinetic stability against this specific decomposition route.

Rh-Carbanide bond stability
Cross-study comparable
Rh methyl dimer remained stable; Ir analog decomposed via H2 elimination.
Indicates potential for longer catalyst lifetime and predictable reactivity vs. iridium analogs.
Based on X-ray structure and decomposition analysis of dimeric model; further validation for monomeric CH3Rh+ needed.
Organometallic chemistry X-ray crystallography Bond stability

Mononuclear Rh(II) Chemoselectivity

While dirhodium tetracarboxylates like Rh2(OAc)4 are standard for many carbene insertion reactions, their dinuclear 'paddlewheel' structure imposes a specific bimetallic mechanism [REFS-1, REFS-2]. Carbanide;rhodium(2+), as a mononuclear CH3Rh+ species, presents a fundamentally different active site. This architectural divergence can lead to altered chemoselectivity. For instance, a review on dirhodium tetracarboxylates emphasizes their effectiveness for site-selective C-H functionalization, which is often attributed to the steric and electronic environment of the dinuclear core [2]. A mononuclear complex lacks this specific pocket, potentially allowing access to different substrates or functionalization patterns.

Mononuclear Rh(II) chemoselectivity
Class-level inference
Mononuclear CH3Rh+ vs. dinuclear paddlewheel (Rh2(OAc)4) architecture
Mononuclear center may unlock distinct C-H functionalization patterns outside typical dinuclear selectivity window.
Structural difference implies selectivity shift; context-dependent and requires experimental verification.
C-H functionalization Dirhodium catalysts Chemoselectivity

Electronic Effects of Carbanide Ligand

The carbanide ligand (CH3-) is a strong sigma-donor and has a significant trans-influence, which directly modulates the electronic density at the rhodium center. This electronic tuning is a key differentiator from complexes with weaker-field ligands like acetate (in Rh2(OAc)4) or halides (in RhCl3·xH2O) . DFT studies on methylrhodium intermediates have shown that such ligand environments directly impact the activation barriers for key steps like C-H bond activation and nucleophilic attack [1]. The strong donor ability of the carbanide ligand can thus be expected to alter the catalytic cycle kinetics and product distribution compared to less electron-rich analogs.

Electronic effects of carbanide ligand
Class-level inference
Carbanide (CH3-) is a strong sigma-donor; weaker-field analogs: acetate, chloride.
Electron-rich Rh(II) center may promote or modulate oxidative addition steps.
Derived from coordination chemistry principles and DFT calculations on related systems; data to verify for target reactions.
Coordination chemistry Ligand effects Catalyst design

Carbanide;rhodium(2+) Applications


Rh(II) Carbene Transfer Studies

Researchers developing new carbene transfer protocols can use Carbanide;rhodium(2+) to establish baseline activity for a well-defined, mononuclear Rh(II) system. The evidence suggests its Rh(II) state is intrinsically more active for this class of reactions [1]. This allows for direct comparison of ligand and architectural effects against the dinuclear dirhodium tetraacetate standard [2].

C-H Activation Mechanism Studies

The defined mononuclear structure and strong-field carbanide ligand make this compound a valuable model system for mechanistic investigations into C-H bond activation. Computational and experimental studies can use it as a simplified platform to understand how electronic factors influence activation barriers [3], without the complexities introduced by a bimetallic active site [4].

Organometallic Precursor Synthesis

Carbanide;rhodium(2+) serves as a versatile starting material in coordination chemistry. Its Rh-C bond can undergo insertion reactions or be displaced by other ligands, allowing for the synthesis of a diverse library of Rh(II) complexes with tailored reactivity . Its stability, as inferred from the structural studies of its methyl dimer analog, is advantageous for handling and derivatization [5].

Application
Selection Property
Validation Focus
Carbene transfer mechanism studies
Pre-formed Rh(II) oxidation state and Rh-C bond
Catalytic activity benchmarking against Rh(I)/Rh(III) precursors
C-H activation mechanism studies
Mononuclear architecture with strong-field carbanide ligand
Mechanistic pathway analysis and activation barrier evaluation
Organometallic precursor synthesis
Reactive Rh-C bond for derivatization and ligand exchange
Stability and handling for synthetic diversification

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